1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Overview
Description
“1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride” is a chemical compound with the CAS Number: 130198-05-9 . It has a molecular weight of 285.81 . The compound is a solid at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 174.0 to 178.0 °C . The compound is soluble in methanol .Scientific Research Applications
Antidepressant Properties
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride has shown potential as an antidepressant. It exhibits a neurochemical profile indicative of antidepressant activity, similar to tricyclic antidepressants but without some of their common side effects. This includes inhibiting rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin) (Muth et al., 1986). Additionally, it has been found to interact with various neurotransmitter systems, suggesting its potential for rapid onset of antidepressant activity (Yardley et al., 1990).
Synthesis and Chemical Properties
The synthesis of this compound has been improved for efficiency and cost-effectiveness. Potassium borohydride and aluminum chloride have been used as reducing agents under mild conditions, yielding an overall 78.2% efficiency (Tao Yong, 2009). This compound has been characterized in different forms, such as its racemic form, which shows different conformational features than its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).
Potential for Analgesic Properties
Research suggests potential analgesic properties for compounds structurally similar to this compound. For example, derivatives with methoxy substituents at specific positions on the aryl ring have been explored for their analgesic activities (Bruderer & Bernauer, 1983).
Role in Crystal Packing and Hydrogen Bonding
This compound has been studied for its role in crystal packing and hydrogen bonding. Studies show how different substituents like methoxy groups influence these properties, contributing to the understanding of molecular interactions in crystal engineering (Zhang, Wu, & Zhang, 2011).
Photogeneration and Reactivity Studies
Photogeneration and reactivity of related compounds have been investigated, providing insights into the behavior of such molecules under specific conditions and their potential chemical applications (Protti, Fagnoni, Mella, & Albini, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305+P351+P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Mechanism of Action
Target of Action
It’s known that this compound possesses anti-depressant activity , suggesting that it likely interacts with targets involved in mood regulation, such as neurotransmitter receptors or transporters in the brain.
Mode of Action
Given its anti-depressant activity , it may function by modulating the activity of certain neurotransmitters in the brain, potentially enhancing the signaling of mood-regulating neurotransmitters.
Biochemical Pathways
As an anti-depressant , it likely influences pathways related to neurotransmitter synthesis, release, reuptake, or degradation.
Pharmacokinetics
It’s known that the compound is a solid at 20°c , and it’s soluble in methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its anti-depressant activity , it likely induces changes at the cellular level that result in improved mood and reduced symptoms of depression.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride. It’s recommended to store the compound at room temperature, preferably in a cool and dark place . Exposure to certain conditions, such as high temperatures or light, might degrade the compound and reduce its efficacy.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters and binding proteins
Subcellular Localization
It is known to be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKXIDDUCSFBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893729 | |
Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130198-05-9, 149289-31-6 | |
Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130198-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130198059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00PWS7DPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.